(+)-Isomenthone

Description

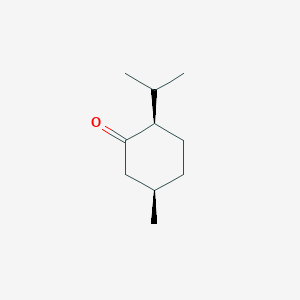

Structure

3D Structure

Properties

IUPAC Name |

(2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044475, DTXSID001015953 | |

| Record name | rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-Isomenthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless slightly oily liquid with a peppermint odour | |

| Record name | dl-Isomenthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.925 | |

| Record name | dl-Isomenthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1196-31-2, 491-07-6 | |

| Record name | (1R,4R)-Isomenthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomenthone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-Isomenthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-isomenthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isomenthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMENTHONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S2W18YHP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Isomenthone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isomenthone, a naturally occurring monoterpene ketone, is a chiral compound found in the essential oils of various plants, most notably those of the Mentha species. As a diastereomer of menthone, it possesses distinct chemical and physical properties that are of significant interest in the fields of flavor and fragrance chemistry, as well as in stereoselective synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and stereochemistry of this compound. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques are presented to facilitate further research and application in drug development and other scientific disciplines.

Chemical Structure and Stereochemistry

This compound, systematically named (2R,5R)-5-methyl-2-(1-methylethyl)cyclohexan-1-one, is a p-menthan-3-one derivative. Its structure consists of a cyclohexane ring substituted with a methyl group at position 5 and an isopropyl group at position 2. The stereochemistry of this compound is defined by the cis relationship between the methyl and isopropyl groups, meaning they are on the same side of the cyclohexane ring. This is in contrast to its diastereomer, menthone, which has a trans configuration.

The four possible stereoisomers of p-menthan-3-one are:

-

(-)-Menthone ((2S,5R)-trans)

-

(+)-Menthone ((2R,5S)-trans)

-

This compound ((2R,5R)-cis)

-

(-)-Isomenthone ((2S,5S)-cis)

The interconversion between menthone and isomenthone can occur via an enol intermediate, particularly under acidic or basic conditions. This epimerization leads to an equilibrium mixture, which typically favors the more stable trans isomer, menthone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Reference(s) |

| IUPAC Name | (2R,5R)-5-methyl-2-(1-methylethyl)cyclohexan-1-one | |

| Synonyms | d-Isomenthone, (1R,4R)-p-Menthan-3-one | |

| CAS Number | 1196-31-2 | |

| Chemical Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Peppermint-like | |

| Boiling Point | 210-212 °C at 760 mmHg | |

| Density | 0.901 g/cm³ at 20 °C | |

| Refractive Index | 1.448 - 1.450 at 20 °C | |

| Optical Rotation | +92° to +96° |

Synthesis of this compound

This compound can be synthesized through various methods, including the oxidation of corresponding alcohols or the isomerization of other monoterpene ketones. A common laboratory-scale synthesis involves the epimerization of the more readily available (-)-menthone.

Synthesis via Epimerization of (-)-Menthone

The conversion of (-)-menthone to a mixture enriched in this compound can be achieved through the formation of an enamine intermediate followed by hydrolysis. This process takes advantage of the thermodynamic instability of the enamine, which upon hydrolysis in the presence of a proton source, leads to the formation of both menthone and isomenthone.

Experimental Protocols

Synthesis of this compound from (-)-Menthone

This protocol describes the conversion of (-)-menthone to this compound via an enamine intermediate followed by hydrolysis.

Materials:

-

(-)-Menthone

-

Pyrrolidine

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

20% Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

A solution of (-)-menthone, a slight excess of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure.

-

The crude enamine is then hydrolyzed by stirring with 20% hydrochloric acid at room temperature.

-

The resulting mixture, containing both this compound and unreacted (-)-menthone, is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the resulting mixture of ketones can be purified by fractional distillation or column chromatography to yield this compound.

Characterization of this compound

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

NMR spectroscopy is essential for the structural elucidation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

Spectral width: 12 ppm

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.6 mL of CDCl₃.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Acquisition time: 1.5 s

-

Spectral width: 220 ppm

-

Proton decoupling: Broadband decoupling.

-

FTIR spectroscopy is used to identify the functional groups present in this compound.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound liquid directly onto the ATR crystal.

-

Record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The characteristic absorption for the carbonyl (C=O) stretch of a saturated ketone is expected around 1715 cm⁻¹.

Biological Activities and Applications

This compound, as a component of various essential oils, contributes to their overall biological activity. It has been reported to possess antimicrobial and antioxidant properties. These activities make it a compound of interest for applications in the pharmaceutical and food industries. Its pleasant, minty aroma also leads to its use in the fragrance and flavor industries. Furthermore, due to its chiral nature, this compound serves as a valuable starting material or chiral auxiliary in stereoselective organic synthesis.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of this compound. The presented experimental protocols offer a practical framework for researchers and scientists working with this important monoterpene. A thorough understanding of its chemistry is fundamental for harnessing its potential in drug development, flavor and fragrance applications, and as a chiral building block in organic synthesis. Further research into the biological activities and potential therapeutic applications of this compound is warranted.

Natural sources and isolation of (+)-Isomenthone

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Isomenthone

Introduction

This compound is a naturally occurring monoterpene and a diastereomer of menthone. It is a significant component of the essential oils of various plants, particularly those in the Mentha genus. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and quantitative data on its occurrence. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

Natural Sources of this compound

This compound is found in a variety of aromatic plants. The primary sources are species of mint, though it is also present in other essential oils. The concentration of isomenthone can vary depending on the plant's geographic location, harvesting time, and the specific cultivar.

Table 1: Natural Plant Sources of Isomenthone and its Abundance in Essential Oils

| Plant Species | Family | Common Name | Isomenthone Content in Essential Oil (%) | Reference |

| Mentha canadensis | Lamiaceae | Corn Mint, Japanese Mint | 4.4 - 5.7 | [1][2] |

| Mentha piperita | Lamiaceae | Peppermint | Major component | [3][4][5] |

| Mentha spicata | Lamiaceae | Spearmint | Present | [4] |

| Mentha gracilis | Lamiaceae | Scotch Spearmint | Present | [4] |

| Pelargonium sp. | Geraniaceae | Geranium | Major component | [3][5][6] |

| Minthostachys mollis | Lamiaceae | Muña | Reported | [7] |

| Perilla frutescens | Lamiaceae | Perilla | Reported | [7] |

| Clinopodium douglasii | Lamiaceae | Yerba Buena | Reported | [8] |

| Buchu Oil | Rutaceae | Buchu | Reported | [9][10] |

| Celery | Apiaceae | Celery | Reported | [9][10] |

| Pennyroyal Oil | Lamiaceae | Pennyroyal | Reported | [9][10] |

Isolation Methodologies

The isolation of this compound from its natural sources is typically a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification techniques to separate the target compound from other components of the oil.

Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials.[11] The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Experimental Protocol for Steam Distillation:

-

Preparation of Plant Material: The aerial parts of the plant (leaves and stems) are harvested and preferably dried at a controlled temperature (e.g., 35-40 °C) to reduce moisture content.[1] The dried material is then coarsely ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).

-

Distillation: Steam is passed through the plant material in the distillation flask. The steam ruptures the oil glands in the plant, releasing the volatile essential oil. The mixture of steam and essential oil vapor travels to the condenser.

-

Condensation and Collection: In the condenser, the vapor mixture is cooled and condenses back into a liquid. The condensate, a mixture of water and essential oil, is collected in the receiving vessel.

-

Separation: The essential oil, being less dense than water, will typically form a layer on top of the aqueous layer. The two layers are then separated to yield the crude essential oil.

Purification by Fractional Distillation

Fractional distillation is a technique used to separate a mixture of liquids with close boiling points.[12][13][14] This method is essential for separating isomenthone from its isomer, menthone, and other terpenes in the essential oil.

Table 2: Physical Properties of Menthone and Isomenthone

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Menthone | C₁₀H₁₈O | 154.25 | 207 | 0.895 |

| Isomenthone | C₁₀H₁₈O | 154.25 | 205 - 208 | 0.895 - 0.925 |

Experimental Protocol for Fractional Distillation:

-

Apparatus Setup: A fractional distillation apparatus is assembled, which includes a heating mantle, a round-bottom flask containing the crude essential oil, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to provide a large surface area for repeated vaporization-condensation cycles, a condenser, and a collection flask. The system is typically connected to a vacuum pump to reduce the boiling points of the compounds and prevent thermal degradation.

-

Distillation Process: The essential oil in the flask is heated. As the temperature rises, the components of the oil begin to vaporize. The vapor rises through the fractionating column.

-

Fractionation: Within the column, a temperature gradient is established, with the temperature being highest at the bottom and lowest at the top. The components with lower boiling points will rise further up the column before condensing, while those with higher boiling points will condense lower down and fall back into the flask. This process of repeated vaporization and condensation effectively separates the components based on their boiling points.

-

Fraction Collection: The vapor of the most volatile component will reach the top of the column first, pass into the condenser, and be collected as the first fraction. The temperature at the top of the column is monitored, and fractions are collected at specific temperature ranges corresponding to the boiling points of the desired compounds. For the separation of menthone and isomenthone, very precise temperature control is necessary due to their similar boiling points.

High-Purity Separation by Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, particularly on a smaller scale, preparative HPLC is an effective method.

Experimental Protocol for Preparative HPLC:

-

Sample Preparation: A concentrated solution of the essential oil or a fraction enriched in isomenthone from fractional distillation is prepared in a suitable solvent.

-

HPLC System: A preparative HPLC system equipped with a silica gel column is used.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and ethyl acetate, is employed for the separation on a normal-phase silica gel column. The exact ratio of the solvents is optimized to achieve the best separation.

-

Separation and Collection: The sample is injected onto the column, and the mobile phase is pumped through the system at a constant flow rate. The components of the mixture are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. A detector (e.g., a refractive index or UV detector) is used to monitor the elution of the compounds. The fractions corresponding to the this compound peak are collected.

-

Solvent Removal: The solvent is removed from the collected fractions, typically using a rotary evaporator, to yield the purified this compound.

Workflow Diagrams

Conclusion

This compound can be efficiently isolated from its natural sources, primarily from the essential oils of Mentha species, through a combination of steam distillation for initial extraction and fractional distillation or preparative HPLC for purification. The choice of the final purification method depends on the desired purity and the scale of the operation. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this valuable natural compound.

References

- 1. hort [journals.ashs.org]

- 2. researchgate.net [researchgate.net]

- 3. ScenTree - Isomenthone (CAS N° 491-07-6) [scentree.co]

- 4. Chemical Composition and Antioxidant Properties of Essential Oils from Peppermint, Native Spearmint and Scotch Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ScenTree - Isomenthone (CAS N° 491-07-6) [scentree.co]

- 6. caymanchem.com [caymanchem.com]

- 7. Isomenthone, (+-)- | C10H18O | CID 6432469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C10H18O | CID 70962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ISOMENTHONE | 491-07-6 [chemicalbook.com]

- 10. ISOMENTHONE CAS#: 491-07-6 [amp.chemicalbook.com]

- 11. ijcrt.org [ijcrt.org]

- 12. labrotovap.com [labrotovap.com]

- 13. marigoldscannabis.com [marigoldscannabis.com]

- 14. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]

An In-depth Technical Guide to the Stereochemistry of p-Menthan-3-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of p-menthan-3-ones, a class of monoterpene ketones crucial in the fields of flavor, fragrance, and pharmaceutical development. The document delves into the structural nuances of the four primary stereoisomers: (-)-menthone, (+)-menthone, (-)-isomenthone, and (+)-isomenthone, detailing their conformational analysis, stereochemical relationships, and physicochemical properties. Emphasis is placed on the dynamic equilibrium between the diastereomeric pairs (menthone and isomenthone) via enolization. Detailed experimental protocols for the synthesis, separation, and characterization of these isomers are provided, supported by quantitative data presented in tabular format for ease of comparison. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles and practical methodologies. This guide is intended to be a valuable resource for researchers and professionals working with these chiral compounds.

Introduction to p-Menthan-3-one Stereoisomers

p-Menthan-3-one, systematically named 2-isopropyl-5-methylcyclohexanone, is a chiral molecule possessing two stereogenic centers at the C2 and C5 positions. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers.[1] The relative orientation of the isopropyl group at C2 and the methyl group at C5 determines whether the isomer is designated as menthone (trans configuration) or isomenthone (cis configuration).[1]

-

Menthone (trans-p-Menthan-3-one): The isopropyl and methyl groups are on opposite sides of the cyclohexane ring. The two enantiomers are:

-

(-)-Menthone: (2S, 5R)-2-isopropyl-5-methylcyclohexanone

-

(+)-Menthone: (2R, 5S)-2-isopropyl-5-methylcyclohexanone

-

-

Isomenthone (cis-p-Menthan-3-one): The isopropyl and methyl groups are on the same side of the cyclohexane ring. The two enantiomers are:

-

(-)-Isomenthone: (2S, 5S)-2-isopropyl-5-methylcyclohexanone

-

This compound: (2R, 5R)-2-isopropyl-5-methylcyclohexanone

-

The naturally occurring and most abundant stereoisomer is (-)-menthone, which is a significant component of peppermint and other essential oils.[1]

Conformational Analysis

The stereochemistry of p-menthan-3-ones dictates their three-dimensional conformation, which in turn influences their physical, chemical, and biological properties. In the more stable chair conformation, the bulky isopropyl and smaller methyl groups can occupy either equatorial or axial positions.

-

Menthone: In its most stable conformation, both the isopropyl and methyl groups of menthone are in the equatorial position, minimizing steric hindrance.[2]

-

Isomenthone: Due to the cis relationship of the substituents, one group must occupy an axial position in the chair conformation. To minimize steric strain, the larger isopropyl group preferentially occupies the equatorial position, forcing the methyl group into the axial position. This results in greater steric strain in isomenthone compared to menthone, making it the thermodynamically less stable diastereomer.[2]

Physicochemical and Spectroscopic Data

The distinct stereochemistry of the p-menthan-3-one isomers leads to differences in their physical and spectroscopic properties. The following tables summarize key quantitative data for these compounds.

Table 1: Physicochemical Properties of p-Menthan-3-one Stereoisomers

| Property | (-)-Menthone | (+)-Menthone | This compound |

| IUPAC Name | (2S, 5R)-2-isopropyl-5-methylcyclohexanone | (2R, 5S)-2-isopropyl-5-methylcyclohexanone | (2R, 5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-one |

| CAS Number | 14073-97-3 | 3391-87-5 | 1196-31-2 |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |

| Molar Mass ( g/mol ) | 154.25 | 154.25 | 154.25 |

| Boiling Point (°C) | 207 | 207 | 208 |

| Melting Point (°C) | -6 | -6 | N/A |

| Density (g/cm³) | 0.895 (20°C) | 0.895 (20°C) | 0.896-0.909 (25°C)[3] |

| Specific Rotation [α]D | -29.6° (c=1, EtOH)[4] | +29.2° (neat) | +38.0° to +69.0°[3] |

Table 2: Spectroscopic Data for (-)-Menthone and Isomenthone

| Spectroscopic Technique | (-)-Menthone Data | Isomenthone Data |

| IR Spectroscopy (cm⁻¹) | C=O stretch: ~1706[5], C-H stretches: ~2953, 2926, 2869[5] | C=O stretch: ~1710 |

| ¹H NMR (CDCl₃, δ ppm) | Signals typically between 0.8-2.5 ppm. | Signals typically between 0.8-2.5 ppm. |

| ¹³C NMR (CDCl₃, δ ppm) | C=O: ~212, other signals between 15-60 ppm. | C=O: ~212, other signals between 15-60 ppm. |

Epimerization of Menthone and Isomenthone

Menthone and isomenthone are interconvertible through a process called epimerization. This reaction occurs at the C2 carbon, adjacent to the carbonyl group, and is readily catalyzed by either acid or base. The mechanism involves the formation of a planar enol or enolate intermediate, which can then be protonated from either face to yield either the trans (menthone) or cis (isomenthone) product.

The equilibrium between the two diastereomers favors the more stable menthone. At room temperature, an equilibrium mixture consists of approximately 71% menthone and 29% isomenthone.[1] This dynamic equilibrium is a critical consideration in the synthesis, purification, and analysis of these compounds, as conditions must be carefully controlled to prevent unwanted isomerization.

Experimental Protocols

Synthesis of (-)-Menthone by Oxidation of (-)-Menthol

A common laboratory preparation of (-)-menthone involves the oxidation of the corresponding alcohol, (-)-menthol. Two effective methods are detailed below.

Method A: Sodium Dichromate Oxidation [6]

-

Reagent Preparation: In a 1-liter round-bottom flask equipped with a mechanical stirrer, dissolve 120 g (0.4 mol) of sodium dichromate dihydrate in 600 mL of water. Carefully add 100 g (54.3 mL, 0.97 mol) of concentrated sulfuric acid.

-

Reaction: To the stirred dichromate solution, add 90 g (0.58 mol) of crystalline (-)-menthol (m.p. 41-42°C) in several portions. An exotherm will be observed, with the temperature rising to approximately 55°C. If the reaction is sluggish, gentle warming may be applied. The reaction is complete when the temperature begins to fall.

-

Workup: Transfer the reaction mixture to a separatory funnel. The oily product is extracted with an equal volume of diethyl ether. The ether layer is then washed with three 200-mL portions of 5% aqueous sodium hydroxide solution, or until the dark color is removed.

-

Purification: The ether is removed from the washed organic layer by distillation. The resulting crude (-)-menthone is then purified by vacuum distillation, collecting the fraction boiling at 98-100°C at 18 mmHg. The expected yield is 74-76 g (83-85%).

Method B: Pyridinium Chlorochromate (PCC) on Silica Gel Oxidation [4]

-

Catalyst Preparation: Prepare pyridinium chlorochromate (PCC) immobilized on silica gel.

-

Reaction Setup: In a 100 mL round-bottom flask with a magnetic stirrer, suspend the PCC-silica gel in 50 mL of dichloromethane.

-

Oxidation: Add 2.34 g (15 mmol) of (-)-menthol to the suspension. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and diethyl ether as the eluent. The reaction is typically complete within 90 minutes.

-

Workup: Upon completion, add 120 mL of diethyl ether to the reaction mixture. Filter the suspension through a Büchner funnel containing a 2.5-3 cm pad of silica gel (35-70 mesh). Wash the solid residue with an additional 20 mL of diethyl ether.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification and Analysis: If TLC analysis indicates the presence of starting material, purify the product by column chromatography using the same eluent system as for TLC. The final product should be weighed, and its optical rotation measured. A typical value for pure (-)-menthone is [α] = -29.6° in ethanol.[4] The structure should be confirmed by IR and NMR spectroscopy.

Chiral Separation of Menthone and Isomenthone Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of the enantiomers of p-menthan-3-ones. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.

Illustrative HPLC Protocol:

-

Column: A chiral column, such as one packed with cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H).

-

Mobile Phase: A normal-phase eluent is typically used. A common starting point is a mixture of n-hexane and 2-propanol (isopropanol). The ratio can be optimized, for example, starting with 90:10 (v/v) n-hexane:2-propanol.

-

Flow Rate: A typical analytical flow rate is 1.0 mL/min.

-

Detection: UV detection at a low wavelength, such as 210 nm, where the carbonyl group has some absorbance.

-

Temperature: The separation is usually performed at ambient temperature.

-

Method Development: If the initial conditions do not provide adequate separation, the polarity of the mobile phase can be adjusted by changing the percentage of 2-propanol. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution. Conversely, for acidic impurities, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.

Conclusion

The stereochemistry of p-menthan-3-ones is a multifaceted topic with significant implications for their application in various industries. The existence of four stereoisomers, arising from two chiral centers, and the dynamic equilibrium between the menthone and isomenthone diastereomers, present unique challenges and opportunities for their synthesis, separation, and utilization. A thorough understanding of their conformational preferences, coupled with robust analytical and synthetic methodologies as outlined in this guide, is essential for any researcher or professional working with these important monoterpenes. The provided data and protocols serve as a foundational resource to aid in the development of novel applications and to ensure the quality and stereochemical purity of p-menthan-3-one-based products.

References

- 1. Menthone - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study [frontiersin.org]

- 3. (±)-isomenthone, 491-07-6 [thegoodscentscompany.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Biosynthesis of (+)-Isomenthone in Mentha Species: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The genus Mentha is a cornerstone in the production of essential oils, with p-menthane monoterpenes like (-)-menthol and its stereoisomers being of significant commercial and pharmaceutical interest. (+)-Isomenthone is a key intermediate in this biosynthetic network, arising from the reduction of the branch-point metabolite (+)-pulegone. This technical guide provides an in-depth examination of the biosynthetic pathway leading to this compound, focusing on the key enzymatic step catalyzed by (+)-pulegone reductase (PR). It includes a summary of kinetic data, detailed experimental protocols for analysis and enzyme characterization, and graphical representations of the metabolic and experimental workflows to support further research and metabolic engineering efforts.

The Biosynthetic Pathway to this compound

The formation of this compound is an integral part of the broader monoterpenoid pathway localized within the secretory cells of peltate glandular trichomes on the leaves of Mentha species.[1] The pathway originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form the C10 unit, geranyl diphosphate (GPP).

From GPP, a series of enzymatic transformations leads to the formation of the crucial branch-point intermediate, (+)-pulegone. The pivotal step for the synthesis of this compound is the subsequent NADPH-dependent reduction of (+)-pulegone. This reaction is catalyzed by (+)-pulegone reductase (PR), a member of the medium-chain dehydrogenase/reductase superfamily.[2] This enzyme is not entirely stereospecific and produces a mixture of both (-)-menthone and this compound.[1]

The pathway from GPP to the formation of (-)-menthone and this compound is illustrated below.

Enzymology of (+)-Pulegone Reductase (PR)

(+)-Pulegone reductase is the key enzyme determining the flux from (+)-pulegone to the menthone isomers. Its kinetic properties and product specificity are crucial for understanding the final composition of the essential oil. Research on the recombinant PR from Mentha x piperita has provided valuable quantitative data. However, different studies have reported varying product ratios, which may reflect differences in assay conditions or protein constructs.

Quantitative Data

The following table summarizes the kinetic parameters and product ratios reported for (+)-pulegone reductase from Mentha piperita.

| Parameter | Value | Species / Conditions | Reference |

| Product Ratio | |||

| (-)-Menthone : this compound | 70 : 30 | M. piperita | [3] |

| (-)-Menthone : this compound | 55 : 45 | M. piperita | [2][4] |

| Kinetic Constants | |||

| K | 2.3 µM | Recombinant Protein | [2][4] |

| K | 3.00 µM | Recombinant Protein | [5] |

| K | 40 µM | Recombinant Protein | [6] |

| K | 6.9 µM | Recombinant Protein | [2][4] |

| k | 1.8 s⁻¹ | Recombinant Protein | [2][4] |

| Optimal pH | 5.0 | Recombinant Protein | [2][4] |

| Inhibition | |||

| K | 300 µM (Competitive) | Recombinant Protein | [6] |

Regulation of Biosynthesis

The biosynthesis of monoterpenes in Mentha is a highly regulated process. The expression of the biosynthetic genes, including that for pulegone reductase, is developmentally controlled and primarily active in young, expanding leaves.[2] The entire pathway is transcriptionally regulated, with gene expression, enzyme protein levels, and in vivo biosynthetic rates showing a strong correlation.[2]

Experimental Protocols

The study of this compound biosynthesis requires robust methods for essential oil extraction, chemical analysis, and enzymatic characterization.

Experimental Workflow Overview

A typical workflow for the analysis of Mentha monoterpenes involves sample preparation, extraction of volatile compounds, and subsequent analysis by gas chromatography coupled with mass spectrometry (GC-MS) for identification and quantification.

Protocol 1: Essential Oil Extraction by Steam Distillation

This protocol describes a standard laboratory-scale method for extracting essential oils from Mentha leaves.

-

Plant Material Preparation : Harvest fresh peppermint leaves. Coarsely chop approximately 200-250 g of the plant material to increase the surface area for efficient extraction.[7]

-

Apparatus Setup : Assemble a Clevenger-type steam distillation apparatus. Fill the boiling flask with 1.5 L of distilled water and place it on a heating mantle.[8] Place the chopped plant material into the biomass flask.

-

Distillation : Heat the water to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.[7] Continue the distillation for approximately 2-3 hours, starting from when the first drops of distillate are collected in the receiver.[8]

-

Collection : The mixture of steam and oil vapor is cooled in the condenser, turning back into a liquid.[7] The essential oil, being less dense than water, will form a distinct layer on top of the aqueous hydrosol in the collection vessel.

-

Separation and Storage : Carefully separate the oil layer from the hydrosol using a separatory funnel.[9] Dry the collected oil over anhydrous sodium sulfate, then store it in a sealed, dark glass vial at 4°C.

Protocol 2: Analysis of Monoterpenes by GC-MS

This protocol provides typical parameters for the analysis of Mentha essential oil composition.

-

Sample Preparation : Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent such as hexane or ethanol.

-

GC-MS System : Use a gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Conditions :

-

Column : A nonpolar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector : Set to 250°C. Inject 1 µL of the sample in split mode (e.g., split ratio 50:1).

-

Oven Temperature Program : An example program is: initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, and hold for 5 min.[8]

-

-

Mass Spectrometer Conditions :

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Ion Source Temperature : 230°C.

-

-

Data Analysis :

-

Identification : Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their calculated Linear Retention Indices (LRI) with published values.

-

Quantification : Determine the relative percentage of each compound by peak area normalization without response factor correction.

-

Protocol 3: In Vitro Enzyme Assay for (+)-Pulegone Reductase

This protocol is for determining the activity and kinetics of recombinant or purified pulegone reductase.

-

Reaction Mixture : Prepare the assay mixture in a total volume of 400 µL. The mixture should contain:

-

Buffer : 50 mM KH₂PO₄ or MOPSO buffer, pH adjusted to the desired value (optimal is ~5.0-7.5 depending on the study).[5][6]

-

Cofactor : 10 mM NADPH.[5]

-

Substrate : (+)-Pulegone (e.g., 20 µM for a standard assay, or varying concentrations for kinetic analysis).[5]

-

Additives : 10% sorbitol and 1 mM DTT can be included for protein stability.[5]

-

NADPH Regenerating System (Optional but Recommended) : To maintain a constant NADPH concentration, include 6 mM glucose-6-phosphate and 1-2 units of glucose-6-phosphate dehydrogenase.[5]

-

-

Enzyme : Add a known amount of purified pulegone reductase (e.g., 30 µM) to initiate the reaction.[5]

-

Incubation : Overlay the aqueous reaction mixture with 200 µL of n-hexane (to trap the volatile products). Incubate at 31°C for a set time (e.g., 1 hour), ensuring less than 20% of the substrate is consumed for initial rate kinetics.[5][6]

-

Reaction Termination and Extraction : Stop the reaction by vortexing vigorously. The n-hexane layer will extract the monoterpene products. Centrifuge briefly to separate the phases.

-

Analysis : Analyze a 1 µL aliquot of the n-hexane layer by GC-MS as described in Protocol 2 to identify and quantify the (-)-menthone and this compound products.

References

- 1. researchgate.net [researchgate.net]

- 2. Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. How to Extract Peppermint Oil by Steam Distillation. [greenskybio.com]

- 8. aensiweb.com [aensiweb.com]

- 9. inherba.it [inherba.it]

From Turpentine to Targeted Therapeutics: An In-depth Technical Guide to the Discovery and History of Monoterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoterpenoids, a class of terpenes built from two isoprene units, represent one of the most diverse and historically significant families of natural products. Their journey from the fragrant essences of plants, observed by ancient civilizations, to their current status as crucial molecules in medicine, perfumery, and biotechnology is a testament to centuries of scientific inquiry.[1] This in-depth technical guide provides a comprehensive overview of the discovery and history of monoterpenoids, detailing the key scientific milestones, the evolution of experimental techniques, and the biosynthetic and signaling pathways that govern their function.

A Historical Journey: The Unraveling of Monoterpenoid Chemistry

The story of monoterpenoids begins long before their chemical nature was understood. Ancient cultures utilized the essential oils of plants for medicinal and aromatic purposes, laying the groundwork for future scientific exploration.[1][2] The distillation of these essential oils, a technique refined by the Persian polymath Avicenna in the 10th-12th centuries, was a crucial first step toward isolating these fragrant compounds.[1][2]

The 19th century marked a turning point as chemistry evolved from alchemy into a rigorous science.[2] A pivotal figure in this transition was the German chemist Otto Wallach . Beginning his research in 1884, Wallach undertook the systematic study of the components of essential oils, which were at the time considered complex and unanalyzable mixtures.[3][4] Through meticulous experimentation, primarily involving repeated fractional distillation, he successfully separated and characterized numerous monoterpenoids.[4] Wallach's work led to the formulation of the Isoprene Rule in 1887, which proposed that terpenes are constructed from isoprene (C₅H₈) units.[5] For his groundbreaking contributions to the field of alicyclic compounds, Otto Wallach was awarded the Nobel Prize in Chemistry in 1910.[3][4][6]

Building upon Wallach's foundation, the early 20th century saw further advancements in understanding monoterpenoid chemistry. Leopold Ružička , a Croatian scientist, expanded on the Isoprene Rule to develop the Biogenetic Isoprene Rule in 1953.[1][7] This rule not only described the structural relationship of terpenes to isoprene but also postulated a chemically plausible mechanism for their biosynthesis from a common precursor.[7][8] Ružička's work, which also included the first synthesis of sex hormones, earned him the Nobel Prize in Chemistry in 1939.[1][2]

Key Milestones in Monoterpenoid Discovery

| Year | Discovery/Milestone | Key Scientist(s) | Significance |

| 1818 | Initial systematic investigations into essential oils begin.[2] | - | Marks the beginning of the chemical study of monoterpenoids. |

| 1884 | Commencement of systematic research on terpenes.[3] | Otto Wallach | Led to the establishment of the field of terpene chemistry. |

| 1887 | Formulation of the Isoprene Rule.[5] | Otto Wallach | Provided a fundamental principle for the structure of terpenes. |

| 1910 | Nobel Prize in Chemistry awarded for work on alicyclic compounds.[3][4] | Otto Wallach | Recognized the foundational importance of his research on terpenes. |

| 1939 | Nobel Prize in Chemistry awarded for work on polymethylenes and higher terpenes.[1][2] | Leopold Ružička | Acknowledged his contributions to understanding terpene structure and synthesis. |

| 1953 | Formulation of the Biogenetic Isoprene Rule.[1][9] | Leopold Ružička | Explained the biosynthetic origins of terpenes from a common precursor. |

Experimental Protocols: From Classical Methods to Modern Analytics

The elucidation of monoterpenoid structures has been intrinsically linked to the development of experimental techniques. Early methods relied on classical chemical and physical characterization, while modern approaches employ sophisticated spectroscopic and chromatographic instrumentation.

Historical Experimental Protocols

1. Steam Distillation (19th Century)

This was the primary method for extracting essential oils from plant material.

-

Principle: Co-distillation of volatile, water-immiscible compounds with steam. The lower boiling point of the azeotropic mixture allows for the separation of monoterpenoids at temperatures below their decomposition point.

-

Apparatus: A retort or still containing the plant material and water, a condenser, and a collection vessel (often a Florentine flask for separating the oil and water layers).

-

Procedure:

-

The plant material (e.g., flowers, leaves, wood shavings) is placed in the still with water.

-

The mixture is heated to boiling, generating steam that passes through the plant material, volatilizing the essential oils.

-

The steam and volatile oil mixture is passed through a condenser, where it cools and liquefies.

-

The condensate is collected in a receiving vessel, where the less dense essential oil separates from the water and can be decanted.

-

2. Fractional Distillation (Late 19th - Early 20th Century)

Used to separate the components of the complex essential oil mixtures.

-

Principle: Separation of liquids with different boiling points by repeated vaporization and condensation cycles in a fractionating column.

-

Apparatus: A distillation flask, a fractionating column (e.g., a Hempel or Vigreux column), a thermometer, a condenser, and a series of receiving flasks.

-

Procedure:

-

The essential oil mixture is heated in the distillation flask.

-

The vapor rises through the fractionating column, which is packed with materials (e.g., glass beads, rings) or has indentations to provide a large surface area.

-

As the vapor cools and condenses on the packing material, it is re-vaporized by the rising hot vapors. With each cycle, the vapor becomes progressively enriched in the more volatile component.

-

The component with the lowest boiling point reaches the top of the column first, where its temperature is recorded, and it is then condensed and collected in a receiving flask.

-

By carefully monitoring the temperature and changing the receiving flasks at different temperature plateaus, the mixture can be separated into its constituent monoterpenoids.

-

3. Chemical Degradation for Structural Elucidation (Early 20th Century)

Before the advent of spectroscopy, chemists relied on a variety of chemical reactions to deduce the structure of unknown monoterpenoids.

-

Oxidation: Treatment with oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) was used to cleave double bonds. The identity of the resulting products (e.g., ketones, carboxylic acids) provided clues about the location of the double bonds in the original molecule.

-

Dehydrogenation: Heating monoterpenoids with sulfur or selenium often resulted in their conversion to aromatic compounds, such as p-cymene. The identification of this aromatic skeleton provided a framework for the carbon backbone of the original monocyclic monoterpenoid.

-

Derivative Formation: The formation of crystalline derivatives, such as oximes (from reaction with hydroxylamine) and phenylhydrazones (from reaction with phenylhydrazine), was used to confirm the presence of carbonyl groups (aldehydes and ketones) and to obtain solid compounds with sharp melting points for characterization and purification.

Modern Analytical Techniques

The latter half of the 20th century saw a revolution in analytical chemistry that dramatically accelerated the discovery and characterization of monoterpenoids.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This is the cornerstone of modern monoterpenoid analysis.

-

Principle: GC separates volatile compounds based on their partitioning between a stationary phase in a capillary column and a mobile gas phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

-

Typical Protocol for Monoterpenoid Profiling:

-

Sample Preparation: Essential oils are typically diluted in a suitable solvent (e.g., hexane, dichloromethane). Headspace analysis or solid-phase microextraction (SPME) can be used for volatile compounds from solid samples.

-

GC Separation:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax).

-

Oven Program: A temperature gradient is used to elute compounds with a wide range of boiling points (e.g., initial temperature of 60 °C, ramped to 240 °C at 3 °C/min).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Compound identification is achieved by comparing the retention times and mass spectra to those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the de novo structural elucidation of novel monoterpenoids.

-

Principle: NMR exploits the magnetic properties of atomic nuclei. By applying a strong magnetic field and radiofrequency pulses, detailed information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule can be obtained.

-

Key Experiments for Monoterpenoid Structure Elucidation:

-

¹H NMR: Provides information about the number, chemical environment, and coupling of hydrogen atoms.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms, allowing for the piecing together of the molecular structure. COSY shows ¹H-¹H couplings, HSQC correlates directly bonded ¹H and ¹³C atoms, and HMBC shows long-range ¹H-¹³C correlations.

-

Biosynthesis of Monoterpenoids: The MEP and MVA Pathways

Monoterpenoids, like all terpenes, are biosynthesized from the five-carbon precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways produce these precursors in different cellular compartments.

-

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway is primarily responsible for the synthesis of sesquiterpenes (C₁₅) and triterpenes (C₃₀), including sterols.

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes (C₁₀), diterpenes (C₂₀), and carotenoids.

The universal precursor for all monoterpenoids is geranyl pyrophosphate (GPP) , which is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase.[7] The incredible diversity of monoterpenoid structures arises from the subsequent cyclization and rearrangement reactions catalyzed by a large family of enzymes known as monoterpene synthases .[10]

References

- 1. [PDF] Monoterpenes Support Systemic Acquired Resistance within and between Plants | Semantic Scholar [semanticscholar.org]

- 2. Monoterpenes Support Systemic Acquired Resistance within and between Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plantae.org [plantae.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Cyclization Enzymes in the Biosynthesis of Monoterpenes, Sesquiterpenes, and Diterpenes | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptome Analysis of JA Signal Transduction, Transcription Factors, and Monoterpene Biosynthesis Pathway in Response to Methyl Jasmonate Elicitation in Mentha canadensis L. [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Monoterpene Synthase Genes and Monoterpene Profiles in Pinus nigra subsp. laricio - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of (+)-Isomenthone: A Technical Whitepaper

Abstract

(+)-Isomenthone, a diastereomer of menthone, is a naturally occurring monoterpenoid of significant interest in flavor, fragrance, and synthetic chemistry. Its molecular structure, characterized by a cyclohexane ring with cis-oriented isopropyl and methyl groups, gives rise to a dynamic conformational equilibrium that dictates its physical properties and chemical reactivity. This technical guide provides an in-depth analysis of the conformational landscape of this compound, synthesizing data from key experimental and computational studies. We present quantitative data on the energies and populations of its stable conformers, detail the advanced spectroscopic and computational methodologies used for their characterization, and visualize the core conformational relationships. The analysis reveals that this compound predominantly adopts a chair conformation where the bulky isopropyl group occupies an axial position, a finding that challenges elementary predictions based on steric hindrance and highlights the subtle interplay of non-covalent interactions.

Theoretical Background: Chair Conformations of Substituted Cyclohexanes

The conformational analysis of this compound is rooted in the principles governing substituted cyclohexanes. The cyclohexane ring preferentially adopts a chair conformation, which minimizes both angle strain (with C-C-C angles near the ideal 109.5°) and torsional strain (with all C-H bonds staggered)[1]. In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).

A fundamental process in cyclohexane chemistry is the "ring flip," a rapid interconversion between two chair conformations. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial[2]. The energetic favorability of a given conformer is largely determined by steric strain. Bulky substituents in the axial position experience destabilizing 1,3-diaxial interactions with other axial hydrogens, making the equatorial position generally more stable[2][3].

Conformational Equilibrium of this compound

This compound is cis-2-isopropyl-5-methylcyclohexanone. Due to the cis relationship of the substituents, a ring flip interconverts between two primary chair conformations:

-

Conformer A (ax-eq): The isopropyl group is in an axial position, and the methyl group is in an equatorial position.

-

Conformer B (eq-ax): The isopropyl group is in an equatorial position, and the methyl group is in an axial position.

Based on simple steric considerations (A-values), one would predict Conformer B to be significantly more stable, as the larger isopropyl group avoids the highly unfavorable 1,3-diaxial interactions. However, both experimental and computational studies reveal a more complex reality.

Figure 1: Conformational equilibrium of this compound between its two chair forms.

Nuclear Magnetic Resonance (NMR) studies in solution show that isomenthone exists in an equilibrium where the dominant conformer (approximately 79%) is the one with an axial isopropyl group and an equatorial methyl group (Conformer A)[4]. This counter-intuitive preference is corroborated by gas-phase studies and quantum chemical calculations, which consistently identify this "ax-eq" arrangement as the lowest energy state[5][6]. This suggests that other electronic or steric factors, such as pseudo-allylic A(1,3) interactions between the isopropyl group and the carbonyl system, may override the simple 1,3-diaxial strain model[4].

Quantitative Conformational Data

The conformational preferences of this compound have been quantified using both computational and experimental methods. The following table summarizes the key energetic and structural parameters for the lowest energy conformers identified.

| Conformer Name | Substituent Orientation (Isopropyl, Methyl) | Method | Relative Energy (kJ/mol) | Boltzmann Population (%) | Rotational Constants (A/B/C in MHz) | Dipole Moment (μtotal in D) |

| Isomenthone A | axial-equatorial | B3LYP/aug-cc-pVTZ | 0.00 | 79.4 | 1548.9 / 686.1 / 573.3 | 2.1 |

| Isomenthone A | axial-equatorial | MP2/6-311++G(d,p) | 0.00 | 77.0 | 1551.4 / 699.7 / 574.5 | 2.3 |

| Isomenthone B | equatorial-axial | B3LYP/aug-cc-pVTZ | 3.0 | 17.0 | 1500.5 / 755.3 / 617.9 | 2.8 |

| Isomenthone B | equatorial-axial | MP2/6-311++G(d,p) | 3.4 | 16.0 | 1515.1 / 766.1 / 620.0 | 3.0 |

| Isomenthone C | axial-equatorial (isopropyl rotamer) | B3LYP/aug-cc-pVTZ | 5.3 | 3.6 | 1290.5 / 843.9 / 661.1 | 2.8 |

| Isomenthone C | axial-equatorial (isopropyl rotamer) | MP2/6-311++G(d,p) | 5.8 | 3.9 | 1298.8 / 855.9 / 662.8 | 3.0 |

| Isomenthone A | axial-equatorial | ¹H-NMR (in CDCl₃) | - | ~79 | Not Applicable | Not Applicable |

Data compiled from computational studies by Schmitz et al. (2015) and NMR studies by Smith and Amezcua (1998)[4][5][6]. Energies are zero-point corrected. Populations are calculated at 298 K.

Experimental and Computational Protocols

The characterization of this compound's conformational landscape relies on sophisticated analytical techniques.

Figure 2: General workflow for the conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.

-

Instrumentation : Spectra are typically recorded on a high-field spectrometer, such as a Varian INOVA operating at 400 MHz for proton detection[4].

-

Sample Preparation : The analyte, this compound, is dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) used as an internal reference standard[4].

-

Methodology : The analysis is performed at ambient temperature (e.g., 21–23 °C)[4]. Because the ring flip is rapid on the NMR timescale at this temperature, the observed spectrum is a weighted average of the contributing conformers. The relative populations of the conformers are determined by analyzing the proton-proton three-bond coupling constants (³JHH). These coupling constants are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing experimental coupling constants to those expected for pure axial-axial, axial-equatorial, and equatorial-equatorial interactions, the equilibrium distribution can be calculated.

Broadband Fourier-Transform Microwave Spectroscopy

This gas-phase technique provides highly precise data on the rotational constants and structure of individual conformers.

-

Instrumentation : The analysis is performed using a broadband Fourier-transform microwave spectrometer operating in a specific frequency range, such as 2–8.5 GHz[5][6].

-

Sample Preparation : A sample of isomenthone is heated and seeded into a carrier gas (e.g., neon). This mixture is then expanded through a nozzle into a high-vacuum chamber, creating a supersonic jet where molecules are cooled to very low rotational temperatures (e.g., ~1.5 K)[5][6].

-

Methodology : In the chamber, the molecular jet is exposed to a short, high-power microwave pulse, which polarizes the molecules. The subsequent free induction decay (FID) signal emitted by the relaxing molecules is recorded[5][6]. Fourier transformation of the time-domain FID signal yields the frequency-domain rotational spectrum. Multiple FIDs (often over 100,000) are co-added to achieve a high signal-to-noise ratio[5][6]. Each stable conformer has a unique set of rotational constants, allowing for the unambiguous identification and structural characterization of different species present in the jet.

Quantum Chemical Calculations

Theoretical calculations are essential for predicting the structures, energies, and spectroscopic properties of conformers, thereby aiding the interpretation of experimental data.

-

Software : Calculations are performed using quantum chemistry software packages like Gaussian 09[6].

-

Methodology : The potential energy surface of isomenthone is explored to locate energy minima, which correspond to stable conformers. This is often done using Density Functional Theory (DFT) methods, such as B3LYP, or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2)[5][6].

-

Basis Sets : A sufficiently large and flexible basis set, such as 6-311++G(d,p) or aug-cc-pVTZ, is crucial for obtaining accurate results[5][6]. The calculations yield zero-point corrected relative energies, equilibrium geometries, rotational constants, and dipole moments for each conformer. These calculated parameters are then compared directly with experimental results to assign the observed spectra to specific molecular structures.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Conformational analysis of menthone, isomenthone, and several of their imines by NMR spectroscopy and molecular modelling. Effect of group electronegativities on (3)J(HH) - ProQuest [proquest.com]

- 5. Frontiers | Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study [frontiersin.org]

- 6. Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Biocatalytic Reduction of Pulegone to (+)-Isomenthone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pulegone, a naturally occurring monoterpene ketone found in various mint species, serves as a valuable chiral starting material for the synthesis of high-value compounds, including menthol isomers.[1] The biocatalytic reduction of pulegone to produce menthone and isomenthone offers a stereoselective and environmentally benign alternative to traditional chemical synthesis methods.[2] This document provides detailed application notes and protocols for the enzymatic reduction of (+)-pulegone to (+)-isomenthone and (-)-menthone using pulegone reductases.

Biocatalytic Pathway

The enzymatic reduction of (+)-pulegone involves the saturation of the C=C double bond, catalyzed by (+)-pulegone reductase (PGR), to yield a mixture of (-)-menthone and this compound.[2][3] This reaction is a key step in the biosynthetic pathway of menthol in plants like Mentha piperita (peppermint).[2][4]

Quantitative Data Summary

The efficiency and product distribution of the biocatalytic reduction of pulegone are dependent on the specific enzyme used and the reaction conditions. Below is a summary of quantitative data from studies on different pulegone reductases.

Table 1: Comparison of Pulegone Reductases for the Conversion of (+)-Pulegone

| Enzyme Source | Substrate | Products | Product Ratio [(-)-Menthone:this compound] | Conversion (%) | Isolated Yield (%) | Reference |

| Nicotiana tabacum (NtDBR) | (+)-Pulegone | (-)-Menthone & this compound | 55:45 | 94 | 68 (total) | [5] |

| Mentha piperita (MpPR) | (+)-Pulegone | (-)-Menthone & this compound | 2:1 | Not specified | Not specified | [2] |

| Mentha piperita (MpPGR) | (+)-Pulegone | (-)-Menthone & this compound | 49:51 | Not specified | Not specified | [4] |

Table 2: Kinetic Parameters of Pulegone Reductases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| (+)-Pulegone Reductase (Mentha piperita) | (+)-Pulegone | 2.3 | 1.8 | [3] |

| (+)-Pulegone Reductase (Mentha piperita) | NADPH | 6.9 | 1.8 | [3] |

| MpPR (Mentha piperita) | (+)-Pulegone | Not specified | Not specified | [2] |

| NtPR (Nepeta tenuifolia) | (-)-Pulegone | Not specified | Not specified | [2] |

Experimental Protocols

This section provides detailed protocols for the expression and purification of pulegone reductase and the subsequent biocatalytic reduction of (+)-pulegone.

Protocol 1: Expression and Purification of (+)-Pulegone Reductase (from Mentha piperita)

-

Gene Synthesis and Cloning: The protein sequence for (+)-pulegone reductase (MpPGR; UniProt: Q6WAU0) from M. piperita can be obtained from UniProt.[4] The corresponding gene sequence should be synthesized with codon optimization for expression in E. coli and subcloned into an expression vector such as pET21b, incorporating a C-terminal His6-tag.[4]

-

Transformation: Transform the resulting plasmid into a suitable E. coli expression strain, such as BL21(DE3).[2]

-

Culture Growth:

-

Inoculate a single colony into 50 mL of LB broth containing the appropriate antibiotic (e.g., 50 mg/mL kanamycin) and incubate at 37°C with shaking overnight.[2]

-

Use this starter culture to inoculate 1 L of LB broth with the same antibiotic and incubate at 37°C with shaking until the OD600 reaches 0.8–1.0.[2]

-

-

Protein Expression: Induce protein expression by adding isopropyl-β-D-thiogalactoside (IPTG) to a final concentration of 0.5 mM and continue to incubate the culture for 16 hours at 20°C.[2]

-

Cell Lysis:

-

Harvest the cells by centrifugation (5,000 x g for 15 min at 4°C).[2]

-

Resuspend the cell pellet in lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 200 mM NaCl, 5% glycerol).[2]

-

Lyse the cells using a cell disruptor or sonication.[2]

-

Clarify the lysate by centrifugation (20,000 x g for 30 min at 4°C) to remove cell debris.[2]

-

-

Protein Purification:

-

Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.[2]

-

Wash the column with lysis buffer containing 25 mM imidazole.[2]

-

Elute the His-tagged protein with lysis buffer containing 200 mM imidazole.[2]

-

Further purify the protein by gel filtration chromatography on a Superdex 200 column.[2]

-

Concentrate the purified protein and store it at -80°C.[2]

-

Protocol 2: In Vitro Biocatalytic Reduction of (+)-Pulegone

-

Reaction Setup:

-

Prepare a reaction mixture (e.g., 0.4 mL) in a suitable buffer (e.g., 50 mM KH2PO4, 10% sorbitol, 1 mM DTT, pH 7.5).[2]

-

The reaction should contain:

-

-

Reaction Incubation:

-

Product Extraction:

-

Analysis:

Visualizations

Experimental Workflow

Caption: Experimental workflow for the biocatalytic reduction of pulegone.

Biocatalytic Reaction Pathway

Caption: Biocatalytic reduction of (+)-pulegone to (-)-menthone and this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes: (+)-Isomenthone as a Chiral Auxiliary in Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (+)-isomenthone as a chiral auxiliary in asymmetric aldol reactions. The methodology leverages the lithium enolate of this compound to achieve highly diastereoselective C-C bond formation with a variety of aldehydes, yielding valuable chiral ketoalcohols. A key feature of this method is the ability to reverse the diastereoselectivity at the newly formed stereocenter by modifying the reaction quenching temperature.

Introduction

This compound, a readily available chiral ketone, serves as an effective precursor to a chiral auxiliary for asymmetric aldol reactions. The reaction proceeds through the formation of its lithium enolate, which then reacts with aldehydes to produce diastereomerically enriched β-hydroxy ketones (ketoalcohols). The inherent chirality of the isomenthone backbone provides excellent stereocontrol during the formation of the new C-C bond. This method is particularly noteworthy for its high yields and the unique temperature-dependent reversal of diastereoselectivity, offering access to either diastereomer of the product from the same set of starting materials.

Mechanism of Chiral Induction

The diastereoselectivity of the aldol reaction is controlled by the rigid chair-like transition state formed upon the reaction of the this compound lithium enolate with the aldehyde. The bulky isopropyl group and the methyl group on the cyclohexane ring of the enolate create a sterically hindered environment, directing the approach of the aldehyde from the less hindered face. This leads to the preferential formation of one diastereomer. The reversal of diastereoselectivity with temperature is attributed to a shift in the equilibrium between different chelated transition state assemblies.

Caption: General workflow for the asymmetric aldol reaction using this compound.

Data Presentation

The reaction of the lithium enolate of this compound with various aromatic and aliphatic aldehydes consistently produces high yields of the corresponding ketoalcohols with excellent diastereoselectivity. The diastereomeric ratio is notably dependent on the final quenching temperature of the reaction.

| Aldehyde (RCHO) | Quenching Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | -78 | >95:5 | 92 |

| Benzaldehyde | 0 | <5:95 | 90 |

| Isobutyraldehyde | -78 | >95:5 | 88 |

| Isobutyraldehyde | 0 | <5:95 | 86 |

| p-Anisaldehyde | -78 | >95:5 | 95 |

| p-Anisaldehyde | 0 | <5:95 | 93 |

| Acetaldehyde | -78 | >90:10 | 85 |

| Acetaldehyde | 0 | <10:90 | 83 |

Note: The 'syn' and 'anti' descriptors are used here to denote the relative stereochemistry of the newly formed stereocenters and may not correspond to the standard IUPAC nomenclature for all products.

Experimental Protocols